molecular formula C10H9BrN2S B1408697 2-Bromo-4-(thiazolidin-3-yl)benzonitrile CAS No. 1774896-22-8

2-Bromo-4-(thiazolidin-3-yl)benzonitrile

Cat. No. B1408697
CAS RN: 1774896-22-8
M. Wt: 269.16 g/mol
InChI Key: DLLAWCPODSZZFD-UHFFFAOYSA-N
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Description

“2-Bromo-4-(thiazolidin-3-yl)benzonitrile” is a chemical compound with the molecular formula C10H9BrN2S . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of thiazolidine derivatives, which includes “2-Bromo-4-(thiazolidin-3-yl)benzonitrile”, has been a topic of interest in interdisciplinary research . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(thiazolidin-3-yl)benzonitrile” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

Thiazolidine motifs, which are part of “2-Bromo-4-(thiazolidin-3-yl)benzonitrile”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(thiazolidin-3-yl)benzonitrile” can be determined using various analytical techniques . The molecular weight of the compound is 269.16 .

Safety and Hazards

The safety data sheet indicates that “2-Bromo-4-(thiazolidin-3-yl)benzonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) .

Future Directions

Thiazolidine derivatives, including “2-Bromo-4-(thiazolidin-3-yl)benzonitrile”, have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more . This diversity in the biological response makes it a highly prized moiety, and developing multifunctional drugs and improving their activity should be a focus of future research .

properties

IUPAC Name

2-bromo-4-(1,3-thiazolidin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-10-5-9(2-1-8(10)6-12)13-3-4-14-7-13/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLAWCPODSZZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(thiazolidin-3-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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